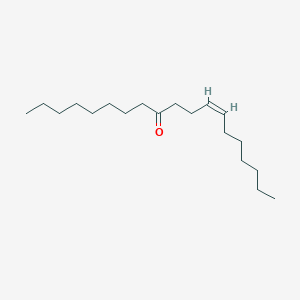
12Z-Nonadecen-9-one
Overview
Description
12Z-Nonadecen-9-one is a chemical compound known for its role as a pheromone. It is particularly attractive to male raspberry bud moths (Heterocrossa rubophaga) . This compound is a ketone with the molecular formula C19H36O and a molecular weight of 280.49 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 12Z-Nonadecen-9-one can be achieved through the successive alkylation of acetone dimethylhydrazone in a one-pot reaction . This method is simple and convenient, making it accessible for laboratory synthesis.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar alkylation techniques under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 12Z-Nonadecen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for nucleophilic substitution.
Major Products:
Oxidation: Nonadecanoic acid.
Reduction: 12Z-Nonadecen-9-ol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
12Z-Nonadecen-9-one has several applications in scientific research:
Chemistry: Used as a model compound in studies of pheromone synthesis and chemical ecology.
Biology: Investigated for its role in insect behavior, particularly in mating and communication.
Industry: Utilized in the development of pest control strategies by disrupting the mating patterns of harmful insects.
Mechanism of Action
The mechanism of action of 12Z-Nonadecen-9-one involves its interaction with specific receptors in the target organism. In insects, it binds to pheromone receptors, triggering behavioral responses such as attraction or mating. In cancer cells, it selectively inhibits tumor growth by targeting proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
12Z-Nonadecen-9-one: Known for its role as a pheromone and potential anticancer properties.
13-Icosen-10-one: Another pheromone with similar synthetic routes and biological activity.
5-Undecen-2-one: A biologically active molecule from the pedal gland of the bontebok, also synthesized using similar methods.
Uniqueness: this compound stands out due to its dual role as both a pheromone and a potential anticancer agent. Its ability to induce apoptosis and cell cycle arrest in cancer cells makes it a promising candidate for further research in anticancer therapy .
Properties
IUPAC Name |
(Z)-nonadec-12-en-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H36O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h12,14H,3-11,13,15-18H2,1-2H3/b14-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLUGFFSGUQULMF-OWBHPGMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(=O)CCC=CCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC(=O)CC/C=C\CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H36O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


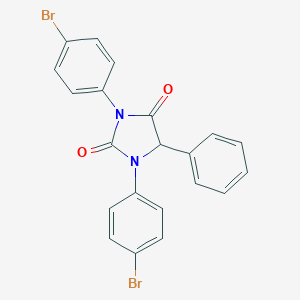
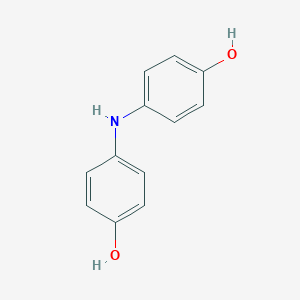
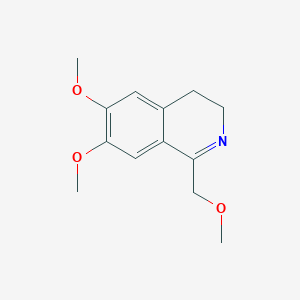
![3,6-Dimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B110077.png)
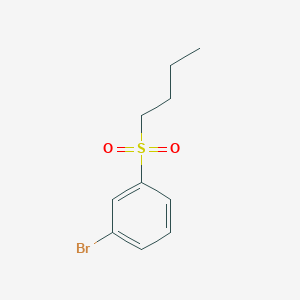
![4-(6-Methoxybenzo[b]thiophen-2-yl)phenol](/img/structure/B110082.png)

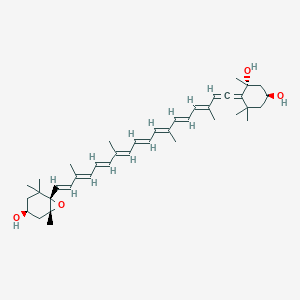
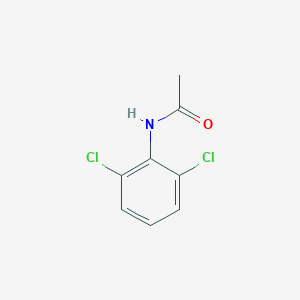
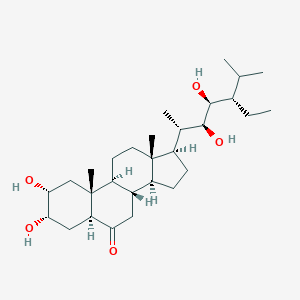

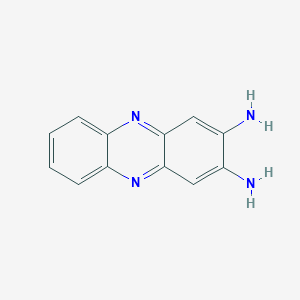
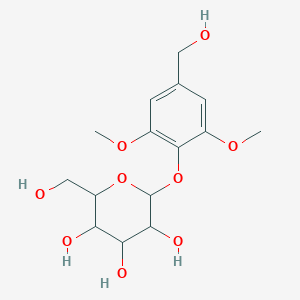
![2-Methoxy-5-[(2R)-2-[[(1R)-1-phenylethyl]amino]propyl]benzenesulfonamide;hydrochloride](/img/structure/B110103.png)
